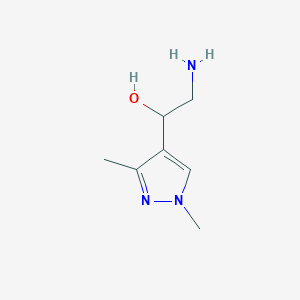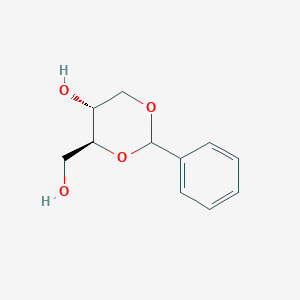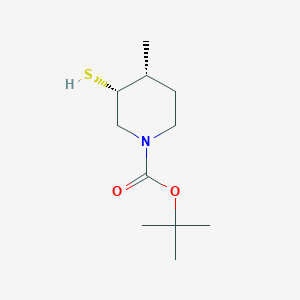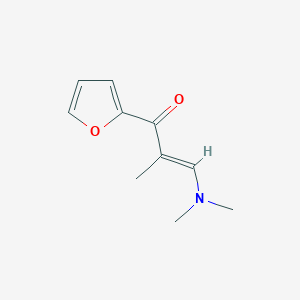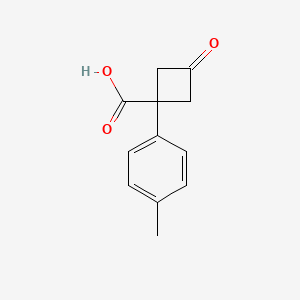
1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-methylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base to form a cyclobutane ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
科学的研究の応用
1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
4-Methylpropiophenone: Shares a similar aromatic structure but differs in the functional groups attached to the ring.
Pyrrolidinone Derivatives: These compounds have a similar cyclic structure but differ in the ring size and functional groups.
Hydrazine-Coupled Pyrazoles: These compounds share some structural similarities but have different pharmacological properties.
Uniqueness: 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with a 4-methylphenyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5H,6-7H2,1H3,(H,14,15) |
InChIキー |
LRUKUZAFKKKMKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


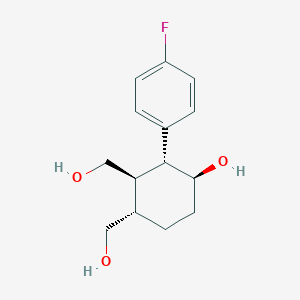
![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
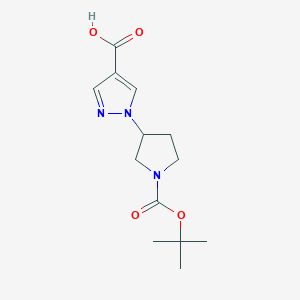
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
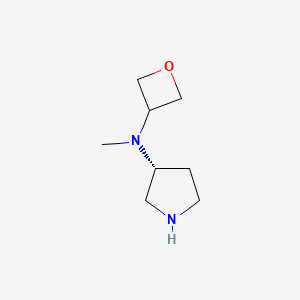
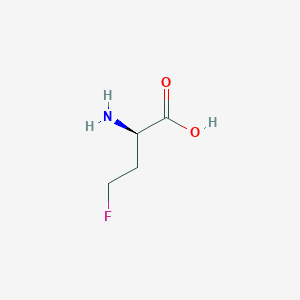
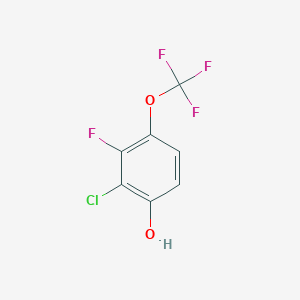
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

